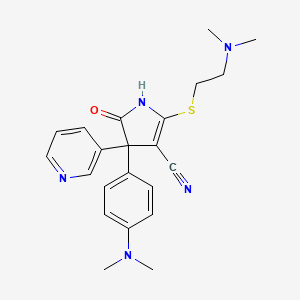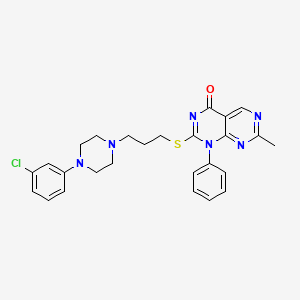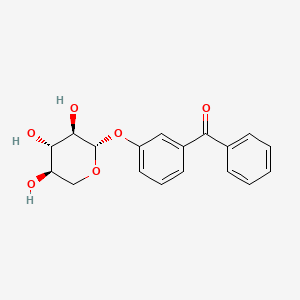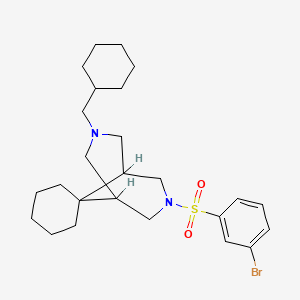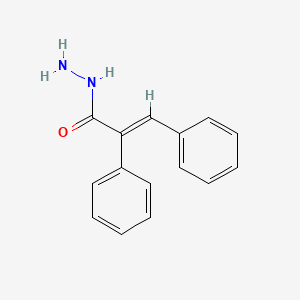
Tris(2-(acetyloxy)benzoato)aluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(acetyloxy)benzoato)aluminum: is a coordination compound with the molecular formula C27H21AlO12 . It is composed of an aluminum ion coordinated to three 2-(acetyloxy)benzoate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(acetyloxy)benzoato)aluminum typically involves the reaction of aluminum salts with 2-(acetyloxy)benzoic acid under controlled conditions. One common method is to dissolve aluminum chloride in an appropriate solvent, such as ethanol, and then add 2-(acetyloxy)benzoic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in high purity through multiple purification steps, including crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-(acetyloxy)benzoato)aluminum can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of aluminum hydroxide and 2-(acetyloxy)benzoic acid.
Substitution Reactions: The 2-(acetyloxy)benzoate ligands can be substituted by other ligands, such as halides or other carboxylates, under appropriate conditions.
Oxidation-Reduction Reactions: The aluminum center can participate in redox reactions, although this is less common due to the stability of the +3 oxidation state of aluminum.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution Reactions: Various ligands such as halides, carboxylates, or phosphates, typically in the presence of a suitable solvent like ethanol or acetone.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products Formed:
Hydrolysis: Aluminum hydroxide and 2-(acetyloxy)benzoic acid.
Substitution Reactions: New coordination complexes with substituted ligands.
Oxidation-Reduction Reactions: Depending on the specific reaction, products may include reduced or oxidized forms of aluminum and the corresponding ligands.
Applications De Recherche Scientifique
Chemistry: Tris(2-(acetyloxy)benzoato)aluminum is used as a precursor in the synthesis of advanced materials, including aluminum oxide thin films. These films have applications in electronics, optics, and protective coatings .
Biology and Medicine: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It may also serve as a model compound for investigating the behavior of aluminum in biological systems .
Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions, including polymerization and organic synthesis. Its ability to form stable complexes makes it valuable in processes requiring precise control over reaction conditions .
Mécanisme D'action
The mechanism of action of Tris(2-(acetyloxy)benzoato)aluminum involves the coordination of the aluminum ion with the 2-(acetyloxy)benzoate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The aluminum center can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis, where the aluminum ion can activate substrates and lower the activation energy of reactions .
Comparaison Avec Des Composés Similaires
Tris(β-ketoiminate)aluminum: This compound also features an aluminum ion coordinated to three ligands, but with β-ketoiminate instead of 2-(acetyloxy)benzoate.
Aluminum acetylacetonate: Another coordination compound with aluminum, used extensively in the deposition of aluminum oxide films.
Uniqueness: Tris(2-(acetyloxy)benzoato)aluminum is unique due to the specific nature of its ligands, which impart distinct chemical properties and reactivity. The presence of the acetyloxy group can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other aluminum coordination compounds may not be as effective .
Propriétés
Numéro CAS |
29825-08-9 |
|---|---|
Formule moléculaire |
C27H21AlO12 |
Poids moléculaire |
564.4 g/mol |
Nom IUPAC |
aluminum;2-acetyloxybenzoate |
InChI |
InChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
GKJRJGXKDYCFNF-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


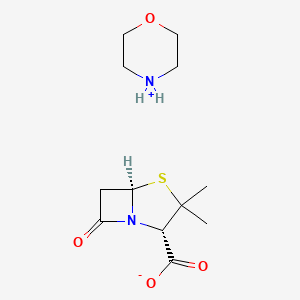
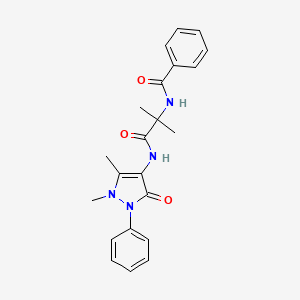
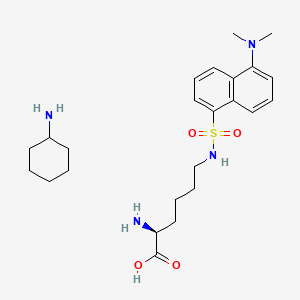
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
